molecular formula C6H9NO3 B1330842 3-(dimethylcarbamoyl)prop-2-enoic Acid CAS No. 2564-94-5

3-(dimethylcarbamoyl)prop-2-enoic Acid

Cat. No.: B1330842
CAS No.: 2564-94-5
M. Wt: 143.14 g/mol
InChI Key: UWVCKXVPDINNHW-UHFFFAOYSA-N
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Description

3-(dimethylcarbamoyl)prop-2-enoic Acid is an organic compound with the molecular formula C6H11NO2 It is known for its unique structural features, including a dimethylamino group and a butenoic acid backbone

Scientific Research Applications

3-(dimethylcarbamoyl)prop-2-enoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound is not well-documented in the literature. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin and eye irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Preparation Methods

The synthesis of 3-(dimethylcarbamoyl)prop-2-enoic Acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of dimethylamine with crotonic acid under controlled conditions. The reaction is facilitated by the presence of a catalyst and specific temperature and pressure settings.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained between 50-70°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.

    Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

3-(dimethylcarbamoyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(dimethylcarbamoyl)prop-2-enoic Acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-(dimethylamino)-2-butenoic acid and 4-(dimethylamino)butyric acid share structural similarities but differ in their chemical properties and applications.

Properties

IUPAC Name

4-(dimethylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCKXVPDINNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329195
Record name 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-94-5
Record name 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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